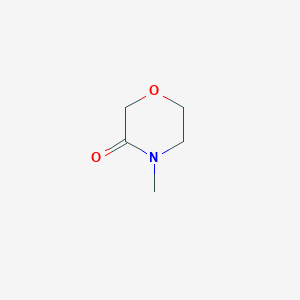
4-Methylmorpholin-3-one
Vue d'ensemble
Description
4-Methylmorpholin-3-one, also known as Morpholine, 4-methyl-, has the molecular formula C5H9NO2 and a molecular weight of 115.13 . It is a laboratory chemical used for scientific research and development .
Synthesis Analysis
The synthesis of 4-Methylmorpholin-3-one can be achieved from 2-Methylaminoethanol and Chloroacetyl chloride . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 4-Methylmorpholin-3-one consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact structure can be viewed using specific software .Physical And Chemical Properties Analysis
4-Methylmorpholin-3-one is a liquid at room temperature . It has a molecular weight of 115.13 . More detailed physical and chemical properties can be found in the relevant papers .Applications De Recherche Scientifique
Fluorination and Chemical Synthesis
4-Methylmorpholine has been a subject of research in chemical synthesis, particularly in fluorination processes. Rendell and Wright (1978) studied the fluorination of 4-methylmorpholine using cobalt(III) fluoride, resulting in highly fluorinated morpholines (Rendell & Wright, 1978). Additionally, Rosenau et al. (2002) explored the formation of radicals derived from N-methylmorpholine-N-oxide (NMMO), including 4-methylmorpholin-3-yl, which demonstrated significant potential in chemical reactions (Rosenau et al., 2002).
Biofuel Production
The compound has also been investigated in the context of biofuel production. Lin et al. (2013) explored the use of 4-allyl-4-methylmorpholin-4-ium bromine as a catalyst in biodiesel production, enhancing methyl ester yields with microwave heating (Lin et al., 2013).
Thermodynamic Studies
4-Methylmorpholine has been studied for its thermodynamic properties. Park et al. (2015) characterized the clathrate hydrates of 4-methylmorpholine, revealing insights into its thermodynamic stability and host-guest interactions (Park et al., 2015).
Enzymatic Digestibility Enhancement
In the field of enzymatic digestibility, Katinonkul et al. (2012) compared 4-methylmorpholine N-oxide with other ionic liquids for pretreatment of biomass to enhance enzymatic digestibility and sugar yield (Katinonkul et al., 2012).
Spectroscopic Studies
4-Methylmorpholine has been the subject of spectroscopic studies. Balachandran et al. (2012) conducted FT-IR, FT-Raman, and other spectroscopic studies on 4-Methylmorpholine, providing detailed insights into its molecular structure and properties (Balachandran et al., 2012).
Pollen Wall Dissolution
Loewus et al. (1985) investigated the use of 4-Methylmorpholine N-oxide monohydrate for the dissolution of pollen walls, contributing to the preparation of pollen sporoplasts and outer membranes (Loewus et al., 1985).
Lyocell Fiber Production
Rosenau et al. (2001) discussed the use of N-Methylmorpholine-N-oxide in the Lyocell fiber production process, including the chemical aspects and side reactions in the system cellulose/NMMO/water (Rosenau et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
4-methylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-2-3-8-4-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQBGDBLZZPFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451557 | |
| Record name | 4-methylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylmorpholin-3-one | |
CAS RN |
20721-78-2 | |
| Record name | 4-methylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




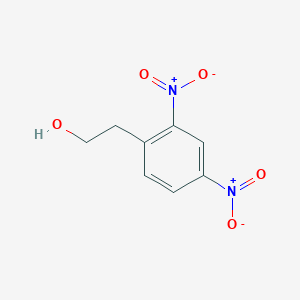
![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)


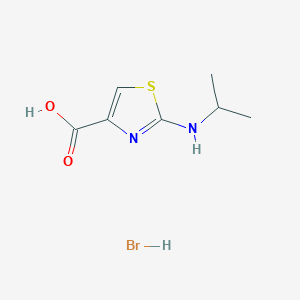
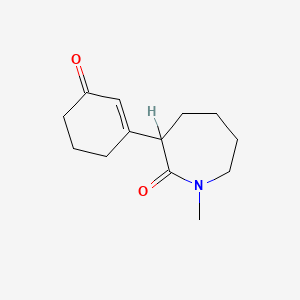
![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)
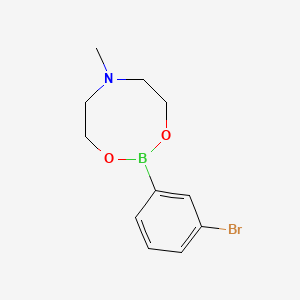

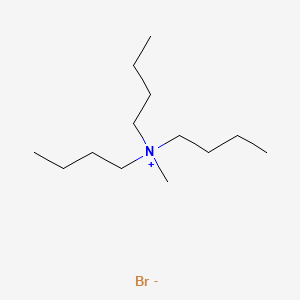

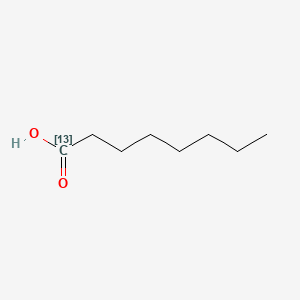
![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)